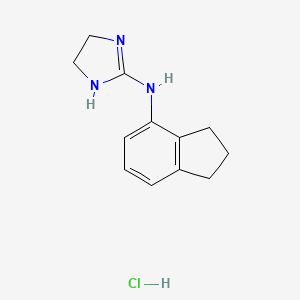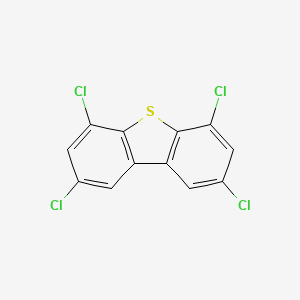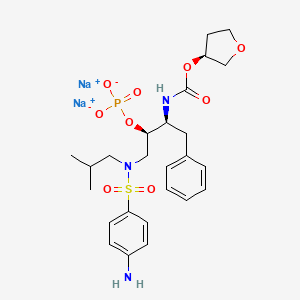
Flamprop
Overview
Description
Flamprop is a synthetic herbicide primarily used for the post-emergence control of wild oats and other grass weeds in wheat crops. It is usually formulated as the methyl variant and is known for its low aqueous solubility and non-volatility. This compound can persist in soil systems and is moderately toxic to aquatic species .
Mechanism of Action
Target of Action
Flamprop, also known as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a herbicide that primarily targets the microtubules in plant cells . Microtubules play a crucial role in cell division and growth, making them an effective target for herbicides.
Mode of Action
This compound interacts with its targets, the microtubules, by disrupting their assembly and orientation . This disruption leads to defects in the spindle and phragmoblast structures, which are essential for cell division and growth . As a result, cell division activity ceases, leading to the death of the plant cells .
Pharmacokinetics
It is known that this compound is persistent in soil systems . This suggests that this compound may have low solubility and volatility, which could impact its bioavailability and efficacy as a herbicide .
Result of Action
The molecular and cellular effects of this compound’s action include the cessation of cell division activity, disruption of microtubule orientation, and defects in spindle and phragmoblast structures . These effects lead to the death of the plant cells, thereby inhibiting the growth of the plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is known to be persistent in soil systems, suggesting that it may remain active for a long period after application . .
Biochemical Analysis
Biochemical Properties
Flamprop plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit cell elongation by interfering with the synthesis of essential proteins required for cell growth. This compound interacts with enzymes involved in the synthesis of amino acids and proteins, leading to the disruption of normal cellular functions. The compound’s interaction with these enzymes results in the inhibition of protein synthesis, which is crucial for the growth and development of plants .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts cell division and elongation, leading to stunted growth and eventual death of the plant. This compound influences cell signaling pathways by inhibiting the synthesis of proteins that are essential for signal transduction. This inhibition affects gene expression and cellular metabolism, leading to a cascade of detrimental effects on the plant’s overall health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes involved in protein synthesis, inhibiting their activity and preventing the formation of essential proteins. This binding interaction leads to enzyme inhibition, which disrupts normal cellular processes. Additionally, this compound affects gene expression by interfering with the transcription and translation of genes involved in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, even after the compound has degraded. These effects include persistent inhibition of protein synthesis and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver damage and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control when using this compound in any application .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. It interacts with enzymes responsible for the synthesis of amino acids and proteins, leading to the inhibition of these pathways. This inhibition results in a decrease in metabolic flux and altered levels of metabolites, which can have cascading effects on the overall metabolic network of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity. The compound’s distribution within the cell is crucial for its efficacy as a herbicide .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and organelles, where it exerts its inhibitory effects. Post-translational modifications and targeting signals help direct this compound to these compartments, ensuring its proper localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flamprop is synthesized through a series of chemical reactions involving the condensation of benzoyl chloride with 3-chloro-4-fluoroaniline, followed by the reaction with alanine. The final product is obtained after purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aromatic compounds .
Scientific Research Applications
Flamprop has been extensively studied for its herbicidal properties. It is used in:
Chemistry: As a model compound for studying herbicide action and degradation.
Biology: To investigate its effects on plant physiology and weed control mechanisms.
Medicine: Limited studies on its potential effects on human health and safety.
Industry: Primarily in agricultural settings for weed control in wheat crops.
Comparison with Similar Compounds
Pendimethalin: Another herbicide that disrupts microtubule formation.
Trifluralin: Known for its pre-emergence control of weeds through a similar mechanism.
Dinitroanilines: A class of herbicides with comparable modes of action.
Uniqueness of Flamprop: this compound is unique due to its specific chemical structure, which allows it to be effective in post-emergence weed control. Unlike some other herbicides, it is formulated as a methyl variant, enhancing its stability and persistence in soil .
Properties
IUPAC Name |
2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058137 | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58667-63-3 | |
| Record name | Flamprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1223110.png)






![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)




